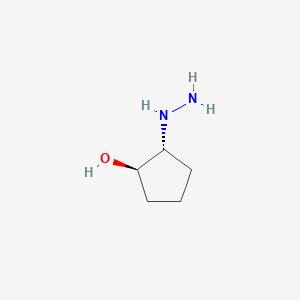
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyrrolidine dione group, a dimethylamino group, and a phenyl group . These groups are common in many organic compounds and can contribute various properties to the molecule.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Aplicaciones Científicas De Investigación
Enantiodivergent Synthesis :
- The compound has been used in the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, which are amino analogues of pantolactone. This synthesis is significant in producing chiral compounds, crucial in pharmaceuticals and agrochemicals (Camps et al., 2007).
Antimicrobial Activity :
- A series of derivatives synthesized from this compound showed potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests its potential in developing new antimicrobial agents (Ghorab et al., 2017).
Antifungal Activities :
- New 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones synthesized showed promising in vitro antifungal activities, indicating potential applications in fungicide development (Cvetkovic et al., 2019).
Cyclic Depsipeptide Synthesis :
- The compound has been used in the synthesis of cyclic depsipeptides through direct amid cyclization, demonstrating its utility in peptide chemistry (Obrecht & Heimgartner, 1987).
Synthesis and Biological Activity :
- It has been involved in the synthesis of various derivatives showing high anti-inflammatory and antimicrobial effects, suggesting its importance in medicinal chemistry (Ahmed, 2017).
Cytotoxic Activity :
- Derivatives of this compound have shown potent cytotoxic activities against cancer cell lines, highlighting its potential in cancer research (Deady et al., 2003).
Stereochemical Studies :
- Its use in stereochemical studies, like the stereoselective reduction of related compounds, provides insights into reaction mechanisms and chiral synthesis (Jumali et al., 2017).
Photoactive Polyamides :
- It has been utilized in the preparation of photoactive polyamides, indicating its role in materials science (Mallakpour & Rafiee, 2007).
Heterocyclic Chemistry :
- The compound is involved in the synthesis of polycondensed heterocyclic systems, contributing to the field of heterocyclic chemistry (Dzvinchuk et al., 2009).
Biochemical Evaluation :
- Its analogues have been synthesized and evaluated for inhibitory activities towards enzymes like aromatase, indicating its importance in biochemistry (Daly et al., 1986).
Propiedades
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRYMLYHMJQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

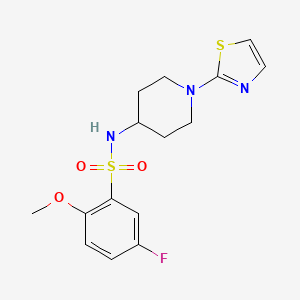
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
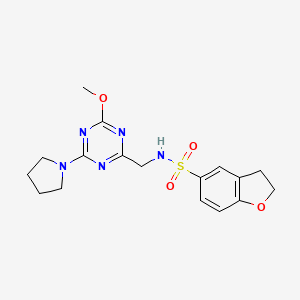
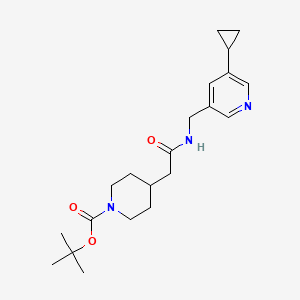
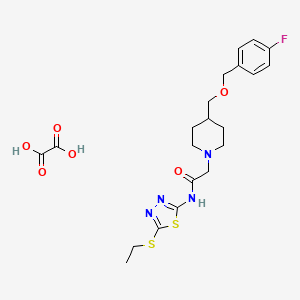
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
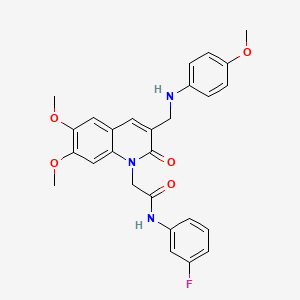
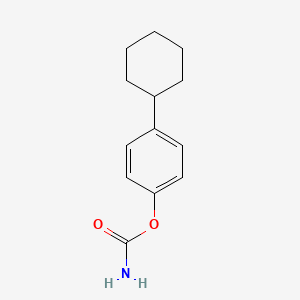
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)
